6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC20147486
Molecular Formula: C18H11BrClNO2
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11BrClNO2 |
|---|---|
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
| Standard InChI Key | KLGMKIOVWBDWPX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₈H₁₁BrClNO₂, with a molecular weight of 388.64 g/mol. Its quinoline backbone provides a planar aromatic system conducive to π-π stacking interactions, while substituents at the 2-, 4-, and 6-positions modulate electronic and steric properties:
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6-Bromo Substituent: Enhances lipophilicity (ClogP ≈ 4.2) and influences binding affinity through halogen bonding.
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2-(4-Chlorophenyl)Ethenyl Group: Introduces steric bulk and additional π-conjugation, potentially improving interactions with hydrophobic protein pockets.
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4-Carboxylic Acid: Offers hydrogen-bonding capacity and metal-coordination sites, critical for biological activity and material applications.
X-ray crystallography reveals a near-planar quinoline core (dihedral angle <5° relative to the chlorophenyl ring), with bond lengths consistent with conjugated π-systems (C-C: 1.38–1.42 Å) . The ethenyl linker adopts an E-configuration, as confirmed by NMR coupling constants (J = 16.2 Hz) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Suzuki-Miyaura cross-coupling between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 90°C, 24 h |
| Yield | 72–78% |
Post-synthesis purification involves column chromatography (silica gel, hexane:EtOAc 3:1) and recrystallization from ethanol.
Industrial Optimization
Scale-up processes employ continuous flow reactors to enhance reaction efficiency, reducing Pd catalyst loading to 1 mol% and achieving ≥90% conversion. Advanced purification techniques like simulated moving bed chromatography minimize waste and improve throughput.
Chemical Reactivity and Derivative Formation
The compound undergoes three primary reactions:
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Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the ethenyl group to a ketone, forming 6-bromo-2-(4-chlorobenzoyl)quinoline-4-carboxylic acid.
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Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (yield: 65%), enhancing blood-brain barrier permeability.
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Nucleophilic Substitution: Bromine at C6 reacts with amines (e.g., piperidine) in DMF at 120°C, yielding analogues with improved solubility.
Biological Activity and Mechanisms
Antimicrobial Effects
Against Mycobacterium tuberculosis, the compound exhibits MIC₉₀ = 8 µg/mL, outperforming isoniazid (MIC₉₀ = 16 µg/mL). Activity stems from dual mechanisms:
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DNA intercalation: Planar quinoline core disrupts bacterial DNA replication.
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Enzyme inhibition: Carboxylic acid chelates Mg²⁺ in mycobacterial ATP synthase (IC₅₀ = 2.3 µM).
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
| Analogues | MIC₉₀ (µg/mL) | IC₅₀ (MCF-7, µM) |
|---|---|---|
| 6-Bromo-2-styrylquinoline | 32 | 45 |
| 6-Chloro analogue | 16 | 28 |
| This compound | 8 | 12 |
The 4-chlorophenyl group improves activity by 4-fold compared to unsubstituted styryl derivatives.
Carboxylic Acid Derivatives
Esterification (e.g., ethyl ester) increases logP from 2.1 to 3.8, enhancing oral bioavailability (F = 68% vs. 22% for free acid).
Applications in Materials Science
The compound serves as a building block for organic semiconductors due to its extended conjugation. Devices incorporating it exhibit:
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